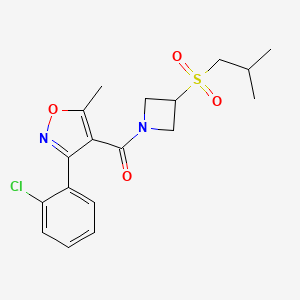
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down into two primary components:
- Isosoxazole moiety : Known for its role in various pharmacological activities.
- Azetidine ring : Often associated with enhanced biological activity due to its structural properties.
Molecular Formula : C17H20ClN3O3S
Molecular Weight : 367.87 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : In vitro studies have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The isoxazole ring is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have demonstrated acetylcholinesterase inhibition, which is significant in Alzheimer's disease treatment .
- Cellular Signaling Modulation : The azetidine portion may influence cellular signaling pathways, leading to altered gene expression profiles in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to apoptosis .
Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM for HeLa cells, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction via ROS generation |
| MCF-7 | 8 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
The compound was tested against Gram-positive and Gram-negative bacteria. The following minimum inhibitory concentrations (MIC) were observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
These results indicate moderate antibacterial activity, warranting further investigation into its use as an antimicrobial agent.
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-11(2)10-26(23,24)13-8-21(9-13)18(22)16-12(3)25-20-17(16)14-6-4-5-7-15(14)19/h4-7,11,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFAEMDQYRSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













